molecular formula C19H11ClN2O3 B3651781 6-Chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline

6-Chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline

Cat. No.: B3651781
M. Wt: 350.8 g/mol
InChI Key: GSHFKAMOAYERMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-chloro-2-(5-nitro-2-furyl)-4-phenylquinoline” seems to be a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound. This compound also appears to have chloro, nitro, furyl, and phenyl functional groups .


Molecular Structure Analysis

The molecular structure of “6-chloro-2-(5-nitro-2-furyl)-4-phenylquinoline” would likely be complex due to the presence of multiple functional groups. The quinoline core would provide a planar aromatic system, while the chloro, nitro, furyl, and phenyl groups would add to the complexity .


Chemical Reactions Analysis

The chemical reactions involving “6-chloro-2-(5-nitro-2-furyl)-4-phenylquinoline” would likely be influenced by the functional groups present in the molecule. For instance, the nitro group is often involved in redox reactions, while the chloro group might undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “6-chloro-2-(5-nitro-2-furyl)-4-phenylquinoline” would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present .

Mechanism of Action

The mechanism of action of “6-chloro-2-(5-nitro-2-furyl)-4-phenylquinoline” would depend on its intended use. If it’s a pharmaceutical compound, it might interact with biological targets in specific ways .

Future Directions

The future directions for research on “6-chloro-2-(5-nitro-2-furyl)-4-phenylquinoline” would likely depend on its potential applications. If it shows promise in areas like medicine or materials science, further studies could focus on optimizing its synthesis, improving its properties, or exploring new uses .

Properties

IUPAC Name

6-chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O3/c20-13-6-7-16-15(10-13)14(12-4-2-1-3-5-12)11-17(21-16)18-8-9-19(25-18)22(23)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHFKAMOAYERMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline
Reactant of Route 2
6-Chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline
Reactant of Route 3
6-Chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(5-nitrofuran-2-yl)-4-phenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.